molecular formula C11H16N2 B13330765 2-Methyl-6-(piperidin-4-yl)pyridine

2-Methyl-6-(piperidin-4-yl)pyridine

Cat. No.: B13330765
M. Wt: 176.26 g/mol
InChI Key: JUJSWFJTISOSHA-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine ring at the 6-position and a methyl group at the 2-position

Preparation Methods

The synthesis of 2-Methyl-6-(piperidin-4-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and 4-piperidone.

    Synthetic Route: One common synthetic route involves the nucleophilic substitution reaction where 2-methylpyridine is reacted with 4-piperidone under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the reaction and reduce reaction time.

Chemical Reactions Analysis

2-Methyl-6-(piperidin-4-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring or the methyl group can be substituted with other functional groups using appropriate reagents and conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

2-Methyl-6-(piperidin-4-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and pain management.

    Biological Research: It serves as a ligand in the study of receptor-ligand interactions and is used in the development of new drugs and therapeutic agents.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Chemical Biology: It is used in chemical biology research to study the effects of small molecules on biological systems and to develop new chemical probes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets in biological systems:

    Molecular Targets: The compound may interact with receptors, enzymes, or ion channels, depending on its specific structure and functional groups.

    Pathways Involved: The interaction with molecular targets can modulate various signaling pathways, leading to changes in cellular functions and physiological responses. For example, it may inhibit or activate specific receptors, leading to therapeutic effects in the treatment of neurological disorders.

Comparison with Similar Compounds

2-Methyl-6-(piperidin-4-yl)pyridine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include 2-Methylpyridine, 4-Piperidone, and other piperidine-substituted pyridines.

    Uniqueness: The unique combination of a pyridine ring with a piperidine ring and a methyl group at specific positions gives this compound distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methyl-6-piperidin-4-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-3-2-4-11(13-9)10-5-7-12-8-6-10/h2-4,10,12H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJSWFJTISOSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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